molecular formula C18H28N4O3S B6128964 1-({2-[Acetyl(isopentyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)-4-piperidinecarboxamide

1-({2-[Acetyl(isopentyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)-4-piperidinecarboxamide

Cat. No.: B6128964
M. Wt: 380.5 g/mol
InChI Key: MMVWSPRLROLBLW-UHFFFAOYSA-N
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Description

1-({2-[Acetyl(isopentyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)-4-piperidinecarboxamide is a synthetic small molecule featuring a thiazole core substituted with acetyl(isopentyl)amino and methyl groups, conjugated to a piperidinecarboxamide moiety via a carbonyl linker.

Properties

IUPAC Name

1-[2-[acetyl(3-methylbutyl)amino]-4-methyl-1,3-thiazole-5-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O3S/c1-11(2)5-10-22(13(4)23)18-20-12(3)15(26-18)17(25)21-8-6-14(7-9-21)16(19)24/h11,14H,5-10H2,1-4H3,(H2,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVWSPRLROLBLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N(CCC(C)C)C(=O)C)C(=O)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({2-[Acetyl(isopentyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)-4-piperidinecarboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the piperidine ring and the amide linkage. Key steps may include:

    Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable thioamide with an α-haloketone under acidic conditions.

    Introduction of the Piperidine Ring: This step often involves the use of piperidine or its derivatives in a nucleophilic substitution reaction.

    Amide Bond Formation: The final step typically involves the coupling of the thiazole and piperidine intermediates using reagents such as carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-({2-[Acetyl(isopentyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)-4-piperidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions with alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonates.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the carbonyl groups may produce alcohols or amines.

Scientific Research Applications

1-({2-[Acetyl(isopentyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)-4-piperidinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-({2-[Acetyl(isopentyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)-4-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring may interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through a combination of these interactions, leading to its observed biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole Carboxamide Derivatives

  • Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate (): This analog replaces the acetyl(isopentyl)amino group with a chloro-substituted thiazole and an ethyl ester.
  • 2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile (): This derivative integrates a pyrimidine ring and a hydroxylphenyl group, which could improve solubility and target affinity.

Piperidine-Linked Thiazole Derivatives

  • 1-[[5-methyl-2-(4-propan-2-ylphenyl)-1,3-oxazol-4-yl]methyl]piperidine-4-carboxylic acid (): Replacing the thiazole with an oxazole ring and substituting the acetyl(isopentyl)amino group with a 4-isopropylphenyl moiety alters electronic properties. The oxazole’s reduced electronegativity compared to thiazole may weaken dipole interactions with target proteins .
  • 1-(2-{3-hydroxy-4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methylphenoxy}ethyl)piperidine-4-carboxamide (): This compound features a pyrazole-phenoxy-piperidine scaffold.

Structural and Functional Data Table

Compound Name Key Substituents Bioactivity Insights (Inferred) Reference
Target Compound Acetyl(isopentyl)amino, 4-methyl-thiazole Potential kinase inhibition (unverified) N/A
Ethyl 1-[(2-chloro-thiazol-5-yl)methyl]-piperidinecarboxylate Chloro-thiazole, ethyl ester Higher reactivity, lower bioavailability
2-(3-Hydroxyphenyl)amino-4-methyl-thiazole-pyrimidine Hydroxyphenyl, pyrimidine Improved solubility, target affinity
1-[[5-methyl-2-(4-isopropylphenyl)oxazol]methyl]piperidine-4-carboxylic acid Oxazole, isopropylphenyl Reduced dipole interactions

Critical Analysis of Evidence Gaps

  • Pharmacokinetic Data: No direct evidence for the target compound’s absorption, distribution, metabolism, or excretion (ADME) was found. Analogous compounds (e.g., ) suggest thiazole carboxamides may exhibit moderate metabolic stability but require experimental validation.

Biological Activity

1-({2-[Acetyl(isopentyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)-4-piperidinecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₈N₄O₂S
  • Molecular Weight : 302.38 g/mol
  • IUPAC Name : this compound

The compound features a thiazole ring, which is known for its diverse biological activities, and a piperidine moiety that can enhance its pharmacological properties.

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity : Thiazole derivatives have shown significant antimicrobial properties against various bacterial strains. The mechanism often involves disruption of the bacterial cell wall or interference with metabolic pathways.
  • Anti-inflammatory Effects : Some studies suggest that thiazole-based compounds can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various tissue types.
  • Anticancer Properties : Thiazoles are also being explored for their potential in cancer therapy. They may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Studies

Several studies have investigated the biological activity of thiazole derivatives:

  • Study 1 : A study published in the Journal of Medicinal Chemistry evaluated a series of thiazole derivatives for their anticancer activity. The results indicated that compounds with similar structures to our target compound exhibited IC50 values in the low micromolar range against several cancer cell lines .
  • Study 2 : Research conducted on the antimicrobial properties of thiazole derivatives demonstrated effectiveness against multi-drug resistant strains of bacteria, with minimum inhibitory concentrations (MICs) reported as low as 0.5 µg/mL .

Comparative Biological Activity Table

Activity TypeCompound TypeIC50/MIC ValuesReference
AntimicrobialThiazole Derivatives0.5 µg/mL
AnticancerThiazole DerivativesLow micromolar range
Anti-inflammatoryThiazole DerivativesNot specifiedGeneral Literature

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